Ethyl 3-ethoxy-4-iodobenzoate
Overview
Description
Ethyl 3-ethoxy-4-iodobenzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of an ethoxy group at the third position and an iodine atom at the fourth position on the benzene ring, with an ester functional group. This compound is commonly used in various fields of research due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that iodobenzoates can participate in various organic reactions, suggesting that their targets could be diverse depending on the specific reaction conditions .
Mode of Action
Ethyl 3-ethoxy-4-iodobenzoate, like other iodobenzoates, can participate in reactions such as nucleophilic substitution and oxidation . In these reactions, the iodine atom in the molecule can be replaced by other groups or atoms, leading to the formation of new compounds .
Biochemical Pathways
Iodobenzoates are known to be involved in various organic reactions, suggesting that they could potentially affect a wide range of biochemical pathways .
Result of Action
The compound’s ability to participate in various organic reactions suggests that it could potentially lead to the formation of a wide range of products, each with its own unique set of effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of catalysts or inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxy-4-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 3-ethoxybenzoate using iodine and a suitable oxidizing agent. The reaction typically occurs in the presence of a catalyst such as copper(II) sulfate. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethoxy-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), temperature around 80-100°C.
Reduction: Lithium aluminum hydride, solvent (e.g., diethyl ether), temperature around 0-25°C.
Oxidation: Potassium permanganate, solvent (e.g., water), temperature around 60-80°C.
Major Products Formed:
Substitution: Formation of biphenyl derivatives.
Reduction: Formation of ethyl 3-ethoxy-4-hydroxybenzoate.
Oxidation: Formation of ethyl 3-ethoxy-4-carboxybenzoate.
Scientific Research Applications
Ethyl 3-ethoxy-4-iodobenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes at the molecular level.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Comparison with Similar Compounds
Ethyl 4-iodobenzoate: Similar structure but lacks the ethoxy group at the third position.
Ethyl 3-iodobenzoate: Similar structure but lacks the ethoxy group.
Uniqueness: Ethyl 3-ethoxy-4-iodobenzoate is unique due to the presence of both the ethoxy group and the iodine atom on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 3-ethoxy-4-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNVUVRUUNUWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630504 | |
Record name | Ethyl 3-ethoxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741699-04-7 | |
Record name | Ethyl 3-ethoxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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